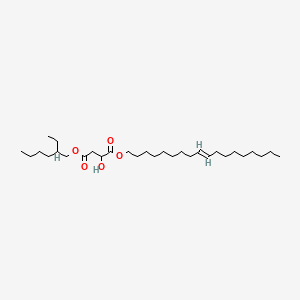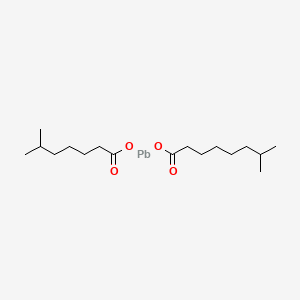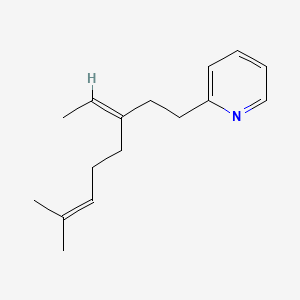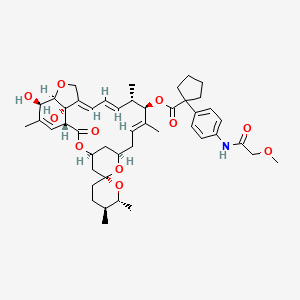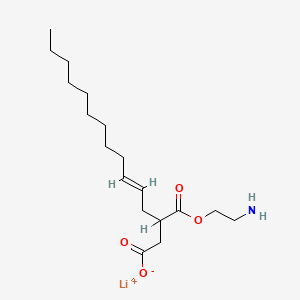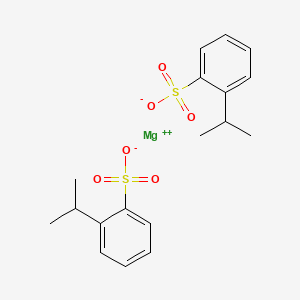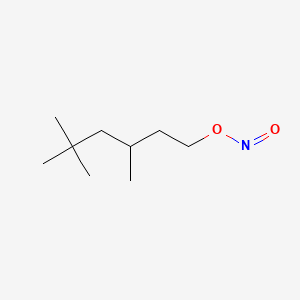![molecular formula C14H10BrNO B12662799 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine CAS No. 102830-81-9](/img/structure/B12662799.png)
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure with a bromine atom at the 6-position and a phenyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine typically involves multi-component reactions. One common method involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction can be carried out under microwave heating or solar thermal energy, yielding the desired product in high yields .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido derivatives, while oxidation and reduction reactions could modify the pyridine or phenyl rings .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor and antibacterial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism by which 6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.
Pyrano[2,3-b]pyridine Derivatives: Compounds with similar core structures but different substituents, which can exhibit varying biological activities.
Uniqueness
6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenyl group on the pyrano[2,3-b]pyridine core makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
102830-81-9 |
|---|---|
Molekularformel |
C14H10BrNO |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
6-bromo-2-phenyl-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H10BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-9,13H |
InChI-Schlüssel |
HAWPOVRQHFBASB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=CC3=C(O2)N=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






